molecular formula C12H10Br2O B14302124 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene CAS No. 115695-65-3

6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene

Cat. No.: B14302124
CAS No.: 115695-65-3
M. Wt: 330.01 g/mol
InChI Key: COYWBPBXQOHQAB-UHFFFAOYSA-N
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Description

6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound with the molecular formula C₁₂H₁₀Br₂O It is a derivative of naphthalene, characterized by the presence of bromine atoms and an epoxide group

Preparation Methods

The synthesis of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination of 5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .

Chemical Reactions Analysis

6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include naphthoquinones, diols, and substituted naphthalene derivatives.

Scientific Research Applications

6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the epoxide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar compounds to 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene include:

    6,7-Dichloro-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Similar in structure but with chlorine atoms instead of bromine.

    5,8-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the halogen atoms, making it less reactive in certain substitution reactions.

    6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene: Lacks the methyl groups, affecting its steric and electronic properties.

Properties

CAS No.

115695-65-3

Molecular Formula

C12H10Br2O

Molecular Weight

330.01 g/mol

IUPAC Name

4,5-dibromo-3,6-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C12H10Br2O/c1-5-9-7-3-4-8(15-7)10(9)6(2)12(14)11(5)13/h3-4,7-8H,1-2H3

InChI Key

COYWBPBXQOHQAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3C=CC(C2=C(C(=C1Br)Br)C)O3

Origin of Product

United States

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